

Isotopic Purity of 4-(tert-Butyl)cyclohexanoned9: A Technical Guide

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Compound of Interest		
Compound Name:	4-(tert-Butyl)cyclohexanone-d9	
Cat. No.:	B12414553	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, analysis, and isotopic purity of **4-(tert-Butyl)cyclohexanone-d9**. This deuterated analog of 4-(tert-butyl)cyclohexanone is a valuable internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of stable heavy isotopes like deuterium has gained significant attention in drug development due to its potential to influence the pharmacokinetic and metabolic profiles of pharmaceutical compounds.[1]

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available **4-(tert-Butyl)cyclohexanone-d9** is a critical parameter for its use as an internal standard. The following table summarizes the typical isotopic purity data for this compound.

Parameter	Value	Method of Analysis
Isotopic Enrichment (d9)	≥ 95%	Mass Spectrometry
Chemical Purity	≥ 95%	Gas Chromatography (GC)

Table 1: Summary of typical quantitative data for commercially available **4-(tert-Butyl)cyclohexanone-d9**. Data is based on commercially available products.[2]



A more detailed analysis by high-resolution mass spectrometry would provide the isotopic distribution, quantifying the relative amounts of d0 to d9 species. A representative, hypothetical distribution is presented below.

Isotopic Species	Relative Abundance (%)
d9	95.5
d8	3.0
d7	1.0
d6	0.3
d5	0.1
d0-d4	< 0.1

Table 2: Representative isotopic distribution of **4-(tert-Butyl)cyclohexanone-d9** as determined by Mass Spectrometry. This data is illustrative of a typical batch.

Experimental Protocols Synthesis of 4-(tert-Butyl)cyclohexanone-d9

A plausible synthetic route for **4-(tert-Butyl)cyclohexanone-d9** starts with the deuteration of 4-tert-butylphenol, followed by hydrogenation and subsequent oxidation.

Step 1: Catalytic Deuteration of 4-tert-Butylphenol

This step involves the exchange of aromatic protons with deuterium.

- Materials: 4-tert-butylphenol, Deuterium oxide (D₂O), Palladium on carbon (Pd/C) catalyst,
 Deuterated sulfuric acid (D₂SO₄) (catalytic amount).
- Procedure:
 - In a high-pressure reaction vessel, combine 4-tert-butylphenol and a Pd/C catalyst.
 - Add a large excess of D₂O and a catalytic amount of D₂SO₄.



- Seal the vessel and heat to a temperature sufficient to facilitate the exchange, monitoring the reaction progress by taking aliquots and analyzing by ¹H NMR to observe the disappearance of aromatic proton signals.
- Upon completion, cool the reaction mixture, filter to remove the catalyst, and neutralize the acid.
- Extract the deuterated 4-tert-butylphenol with a suitable organic solvent and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to yield 4-tert-butylphenol-d4.

Step 2: Hydrogenation of 4-tert-Butylphenol-d4

This step reduces the deuterated aromatic ring to a deuterated cyclohexane ring.

- Materials: 4-tert-butylphenol-d₄, Rhodium on alumina (Rh/Al₂O₃) catalyst, Deuterium gas (D₂), Ethanol-d₆.
- Procedure:
 - Dissolve the 4-tert-butylphenol-d₄ in ethanol-d₆ in a high-pressure hydrogenation apparatus.
 - Add the Rh/Al₂O₃ catalyst.
 - Pressurize the vessel with D₂ gas and heat to facilitate the reduction.
 - \circ Monitor the reaction until the uptake of D_2 ceases.
 - Cool the reaction, vent the excess D₂ gas, and filter the catalyst.
 - Remove the solvent under reduced pressure to obtain 4-(tert-Butyl)cyclohexanol-d9.

Step 3: Oxidation of 4-(tert-Butyl)cyclohexanol-d9

This final step oxidizes the deuterated alcohol to the target ketone.



- Materials: 4-(tert-Butyl)cyclohexanol-d₉, Pyridinium chlorochromate (PCC),
 Dichloromethane-d₂.
- Procedure:
 - Dissolve the 4-(tert-Butyl)cyclohexanol-d₉ in dichloromethane-d₂.
 - Add PCC in one portion and stir the mixture at room temperature.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
 - Remove the solvent under reduced pressure to yield crude 4-(tert-Butyl)cyclohexanone d9.
 - Purify the product by column chromatography or distillation.

Isotopic Purity Determination

A combination of Mass Spectrometry and NMR spectroscopy is employed to determine the isotopic purity and confirm the structure of the synthesized compound.[3]

- 1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
- Instrumentation: A standard GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
- Sample Preparation: Prepare a dilute solution of 4-(tert-Butyl)cyclohexanone-d9 in a
 volatile organic solvent such as dichloromethane or ethyl acetate.
- · GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.



- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-200.
- Data Analysis:
 - Identify the peak corresponding to 4-(tert-Butyl)cyclohexanone-d9 based on its retention time.
 - Extract the mass spectrum for this peak.
 - Determine the molecular ion cluster. The base peak will correspond to the d9 isotopologue.
 - Calculate the relative abundance of each isotopologue (d0 to d9) by integrating the area of their respective molecular ion peaks. The isotopic purity is reported as the percentage of the d9 species relative to the sum of all isotopologues.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Both ¹H and ²H NMR are valuable for assessing isotopic purity.[4][5]

- Instrumentation: A high-field NMR spectrometer.
- Sample Preparation: Dissolve a small amount of **4-(tert-Butyl)cyclohexanone-d9** in a deuterated solvent that does not have signals in the regions of interest (e.g., chloroform-d, acetone-d6).
- ¹H NMR:
 - Acquire a standard proton spectrum.
 - The absence or significant reduction of signals corresponding to the tert-butyl and cyclohexyl protons confirms a high degree of deuteration.

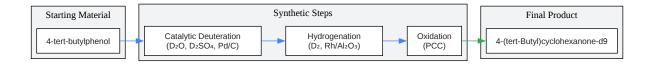


 Integration of any residual proton signals against a known internal standard can provide a quantitative measure of the non-deuterated species.

²H NMR:

- Acquire a deuterium spectrum.
- The presence of signals corresponding to the chemical shifts of the tert-butyl and cyclohexyl positions confirms the location of the deuterium labels.

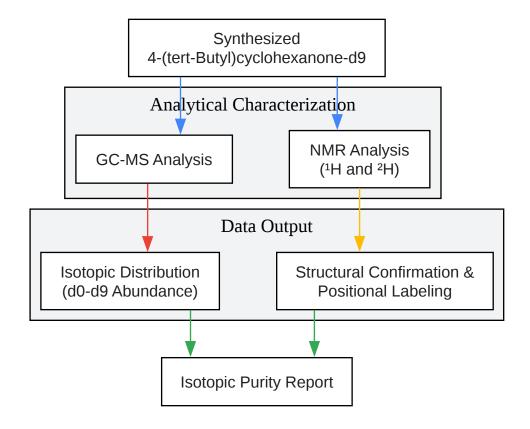
Visualizations



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Caption: Synthetic workflow for **4-(tert-Butyl)cyclohexanone-d9**.





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Caption: Workflow for isotopic purity determination.

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